SPX-101
Description
Properties
CAS No. |
2219362-20-4 |
|---|---|
Molecular Formula |
C53H90N14O16 |
Molecular Weight |
1179.385 |
IUPAC Name |
D-Ala-D-Ala-Leu-Pro-Ile-Pro-Leu-Asp-Gln-Thr-D-Ala-D-Ala-NH2 |
InChI |
InChI=1S/C53H90N14O16/c1-12-26(6)40(64-50(80)37-16-13-19-66(37)52(82)35(22-25(4)5)63-45(75)30(10)58-43(73)27(7)54)53(83)67-20-14-15-36(67)49(79)62-33(21-24(2)3)47(77)61-34(23-39(70)71)48(78)60-32(17-18-38(55)69)46(76)65-41(31(11)68)51(81)59-29(9)44(74)57-28(8)42(56)72/h24-37,40-41,68H,12-23,54H2,1-11H3,(H2,55,69)(H2,56,72)(H,57,74)(H,58,73)(H,59,81)(H,60,78)(H,61,77)(H,62,79)(H,63,75)(H,64,80)(H,65,76)(H,70,71)/t26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-,37-,40-,41-/m0/s1 |
InChI Key |
GHHZWRGZMXHMIQ-DZLDEHGNSA-N |
SMILES |
O=C(N[C@H](C)C(N[C@@H](CC(C)C)C(N1[C@@H](CCC1)C(N[C@@H]([C@@H](C)CC)C(N2[C@@H](CCC2)C(N[C@@H](CC(C)C)C(N[C@@H](CC(O)=O)C(N[C@@H](CCC(N)=O)C(N[C@@H]([C@H](O)C)C(N[C@H](C)C(N[C@H](C)C(N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@@H](C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SPX-101; SPX 101; SPX101 |
Origin of Product |
United States |
Spx 101: a Peptide Based Modulator of Epithelial Sodium Channels Enac for Airway Hydration Research
Foundational Biological Context and Pathophysiological Frameworks
Physiological Role of Epithelial Sodium Channels (ENaC) in Airway Surface Liquid Homeostasis
The airway surface liquid (ASL) is a thin layer of fluid that covers the lumen of the airways and is crucial for pulmonary defense functions, including trapping inhaled pathogens and particles and providing a low-viscosity environment for ciliary beating rsc.orgechinobase.org. The volume and composition of the ASL are precisely regulated by ion transport across the airway epithelia, which includes both liquid secretion and absorption rsc.org. The epithelial sodium channel (ENaC) plays a critical role in this process by mediating the absorption of sodium ions (Na+) from the ASL rsc.orgncl.ac.ukphysiology.org. This Na+ absorption creates an osmotic gradient that drives the movement of water out of the ASL, thereby influencing its volume nih.govcysticfibrosisnewstoday.comresearchgate.net. In healthy airways, the coordinated action of Na+ absorption through ENaC and chloride (Cl-) and bicarbonate (HCO3-) secretion, primarily mediated by the cystic fibrosis transmembrane conductance regulator (CFTR), maintains the ASL volume and composition necessary for effective mucociliary clearance physiology.orgnih.govresearchgate.net.
Aberrant ENaC Activity and its Contribution to Cystic Fibrosis Lung Pathophysiology
In cystic fibrosis (CF), mutations in the CFTR gene lead to dysfunctional or absent CFTR protein researchgate.netmdpi.com. This results in impaired Cl- and HCO3- secretion nih.govresearchgate.net. In addition to the secretory deficit, ENaC activity is often elevated in CF airways, further exacerbating the problem of airway surface liquid dehydration nih.govresearchgate.netresearchgate.netmdpi.comnih.gov. The precise mechanism by which dysfunctional CFTR leads to increased ENaC activity is not fully understood and remains a subject of debate researchgate.netersnet.orgnih.gov. However, this aberrant ENaC hyperactivity drives excessive Na+ and water absorption from the ASL, leading to its depletion and the accumulation of thick, viscous mucus nih.govcysticfibrosisnewstoday.comresearchgate.netresearchgate.netpnas.org. This dehydrated ASL impairs mucociliary clearance, trapping bacteria and leading to chronic infection, inflammation, and progressive lung damage, which are hallmarks of CF lung disease nih.govresearchgate.netnih.govtandfonline.com.
Characterization of Endogenous ENaC Regulation by SPLUNC1 (Short Palate, Lung, and Nasal Epithelial Clone 1)
Short palate, lung, and nasal epithelial clone 1 (SPLUNC1), also known as BPIFA1, LUNX, or SPURT, is a protein secreted by airway epithelial cells that acts as an endogenous inhibitor of ENaC in healthy lungs tandfonline.comphysiology.orgpnas.orgnih.govcysticfibrosisnewstoday.compnas.orgnih.govnih.gov. SPLUNC1 is secreted into the ASL and functions as a volume sensor physiology.orgnih.govpnas.org. It binds extracellularly to ENaC and regulates its activity ersnet.orgtandfonline.comnih.gov. Studies have shown that SPLUNC1 can reduce ENaC currents by reducing the number of ENaCs in the plasma membrane, potentially by inducing internalization of the channel tandfonline.comnih.gov. This inhibitory action of SPLUNC1 helps to limit Na+ and ASL absorption, contributing to the maintenance of appropriate ASL volume ersnet.orgpnas.org.
Environmental Factors Affecting SPLUNC1 Function in Diseased Airway Environments (e.g., Acidic pH)
In the diseased airway environment of CF, several factors can impair the function of endogenous SPLUNC1. A key factor is the acidic pH of the CF ASL, which is typically lower than in normal airways due to diminished CFTR-mediated bicarbonate transport nih.goversnet.orgpnas.orgnih.gov. SPLUNC1's ability to inhibit ENaC is pH-sensitive, and it fails to function effectively in the moderately acidic environment of CF ASL (around pH 6.5) ersnet.orgnih.govphysiology.orgpnas.org. This is thought to be due to pH-sensitive conformational changes in the full-length SPLUNC1 protein ersnet.orgphysiology.orgpnas.org. Additionally, the CF airway environment is characterized by high levels of proteases, such as neutrophil elastase, which can degrade SPLUNC1, potentially cleaving its ENaC-inhibitory domain and further reducing its functional levels nih.govmdpi.comersnet.orgnih.govnih.gov. The combination of acidic pH and protease activity in CF airways contributes to the loss of endogenous SPLUNC1's ability to regulate ENaC, thereby contributing to ASL dehydration ersnet.orgnih.gov.
Peptide Design, Engineering, and Preclinical Development
Rational Design and Derivation from SPLUNC1 N-Terminus (S18 Peptide Mimetic)
Based on the understanding of SPLUNC1's role in ENaC regulation and its dysfunction in CF, research focused on identifying the specific region of SPLUNC1 responsible for ENaC inhibition. Studies revealed that an 18-amino acid domain located on the N-terminus of SPLUNC1, referred to as S18 (corresponding to residues G22-A39), was responsible for controlling ENaC activity nih.govnih.govatsjournals.orgatsjournals.org. Importantly, unlike the full-length SPLUNC1 protein, the S18 peptide was found to inhibit ENaC in a pH-independent manner physiology.orgpnas.orgatsjournals.orgatsjournals.org. This characteristic made the S18 region a promising candidate for therapeutic development in the acidic CF airway environment physiology.orgatsjournals.orgatsjournals.orgnih.gov.
SPX-101 is a peptide therapeutic that was rationally designed and optimized based on the natural sequence of the S18 domain of SPLUNC1 cysticfibrosisnewstoday.comatsjournals.orgnih.gov. The design aimed to enhance its stability and suitability for delivery, such as via nebulization into the lung cysticfibrosisnewstoday.comatsjournals.orgatsjournals.orgnih.gov. This compound functions as a mimetic of the S18 binding site of SPLUNC1, replicating its natural ability to bind to and modulate ENaC cysticfibrosisnewstoday.comfirstwordpharma.com. Preclinical studies demonstrated that this compound binds selectively to ENaC, including the α, β, and γ subunits researchgate.netatsjournals.orgfirstwordpharma.com. Its mechanism of action involves promoting the internalization of ENaC from the apical membrane of airway epithelial cells cysticfibrosisnewstoday.comresearchgate.netatsjournals.orgfirstwordpharma.comfirstwordpharma.com. This removal of functional channels from the cell surface leads to a durable reduction in amiloride-sensitive current, a measure of ENaC activity researchgate.netatsjournals.orgnih.govfirstwordpharma.com.
Detailed research findings from preclinical studies highlight this compound's activity. In human bronchial epithelial cells (HBECs) from both healthy and CF donors, this compound induced internalization of ENaC subunits researchgate.netatsjournals.orgfirstwordpharma.comfirstwordpharma.com. This resulted in a significant decrease in amiloride-sensitive current researchgate.netatsjournals.orgfirstwordpharma.com.
| Cell Type | Treatment | Amiloride-Sensitive Current Reduction | Citation |
| Healthy HBECs | This compound | Up to 75% (after 2 hours) | researchgate.netatsjournals.org |
| CF HBECs | This compound | Up to 61% (after 2 hours) | atsjournals.org |
These effects were observed to be durable, persisting even after the peptide was removed, due to the sustained reduction in the number of channels on the cell surface researchgate.netatsjournals.org. In contrast to traditional channel blockers like amiloride (B1667095), which only inhibit current while the drug is present, this compound's mechanism of internalizing the channel provides a more sustained effect cysticfibrosisnewstoday.comresearchgate.netatsjournals.org.
In vivo studies further supported the preclinical development of this compound. In beta-ENaC transgenic mice, which exhibit a CF-like lung disease phenotype characterized by increased Na+ hyperabsorption and airway surface liquid dehydration, once-daily administration of this compound increased survival and improved mucus transport researchgate.netcysticfibrosisnewstoday.comatsjournals.orgnih.govfirstwordpharma.com. This compound also demonstrated the ability to restore tracheal mucus velocity in an ovine model of CF researchgate.netcysticfibrosisnewstoday.comatsjournals.orgfirstwordpharma.com.
Preclinical Findings Summary:
| Model System | Outcome Measured | This compound Effect | Citation |
| Healthy/CF HBECs | ENaC Internalization | Induced internalization of α, β, and γ-ENaC subunits | researchgate.netatsjournals.orgfirstwordpharma.comfirstwordpharma.com |
| Healthy/CF HBECs | Amiloride-Sensitive Current | Significantly decreased | researchgate.netatsjournals.orgfirstwordpharma.com |
| Beta-ENaC Transgenic Mice | Survival | Increased survival (>90% with once-daily dosing) | researchgate.netcysticfibrosisnewstoday.comatsjournals.orgfirstwordpharma.com |
| Beta-ENaC Transgenic Mice | Mucus Transport (MCC velocity and directionality) | Increased | researchgate.netcysticfibrosisnewstoday.comatsjournals.orgfirstwordpharma.com |
| Ovine Model of CF | Mucus Transport (Tracheal Mucus Velocity - TMV) | Increased and restored | researchgate.netcysticfibrosisnewstoday.comatsjournals.orgfirstwordpharma.com |
| Beta-ENaC Transgenic Mice | Airway Inflammation (Neutrophil and eosinophil infiltration) | Reduced | atsjournals.orgnih.gov |
| CF HBECs (with CF sputum) | ASL Height | Prevented dehydration and maintained height comparable to normal HBECs | ersnet.org |
| CF HBECs (with CF sputum) | Amiloride-Sensitive Vt | Significantly reduced | ersnet.orgnih.gov |
| HBECs (with NE exposure) | SPLUNC1 Binding | This compound maintained apical binding, whereas SPLUNC1 did not | ersnet.org |
| HBECs (with NE exposure) | α-ENaC-GFP Internalization | This compound remained functionally active and internalized α-ENaC-GFP, SPLUNC1 did not | ersnet.org |
These preclinical data underscore this compound's potential as a therapeutic agent for CF by addressing the underlying issue of ENaC-mediated ASL dehydration through a novel mechanism of channel internalization cysticfibrosisnewstoday.comresearchgate.netatsjournals.orgfirstwordpharma.comfirstwordpharma.com. The peptide's derivation from the pH-independent S18 region of SPLUNC1 and its resistance to protease degradation in the CF environment suggest it could overcome some limitations of endogenous SPLUNC1 and previous ENaC inhibitors ersnet.orgnih.govatsjournals.orgnih.gov.
Optimization Strategies for Peptide Stability and Efficient Pulmonary Delivery (e.g., Nebulization Compatibility)
Optimization of this compound has focused on ensuring its stability and suitability for efficient pulmonary administration, particularly via nebulization. This compound is an inhaled peptide designed for nebulized delivery into the lung atsjournals.orgfirstwordpharma.comcysticfibrosisnewstoday.comfirstwordpharma.comatsjournals.org. The natural sequence of the SPLUNC1-derived peptide S18, from which this compound originates, was specifically optimized to enhance its stability and facilitate delivery through nebulization atsjournals.orgatsjournals.org. Studies have demonstrated that this compound exhibits stability in nebulizers cysticfibrosisnewstoday.comCurrent time information in Aude, FR.nih.gov. Furthermore, stability assessments have indicated that this compound shows no significant changes in stability concerning pH and maintains its purity over a six-month period under both long-term and accelerated storage conditions firstwordpharma.com. Crucially for its intended use in diseased airways, this compound has been shown to be stable in cystic fibrosis sputum, a challenging proteolytic environment where the parent protein SPLUNC1 and the peptide S18 are rapidly degraded researchgate.netnih.gov. The manufacturing process for this compound has been successfully scaled up to multi-kilogram batches under current Good Manufacturing Practice (cGMP) conditions, yielding impressive results firstwordpharma.com.
Investigation of Peptide Structure-Activity Relationships (SAR) Related to ENaC Modulation
Structure-Activity Relationship (SAR) investigations have been conducted to understand how the structure of this compound relates to its ability to modulate ENaC. This compound is a SPLUNC1-derived peptide that mimics the S18 binding site of SPLUNC1, thereby replicating its natural functions related to ENaC cysticfibrosisnewstoday.com. The S18 peptide, an 18-amino acid sequence from the N-terminus of SPLUNC1, was identified as being responsible for regulating ENaC activity atsjournals.org. SAR studies on S18 revealed that a limited region near the unstructured amino terminus of SPLUNC1 is capable of inhibiting ENaC in a pH-independent manner nih.gov. This is a significant finding, as this compound has been shown to maintain its function even at acidic pH levels, unlike the full-length SPLUNC1 protein atsjournals.org. Further SAR studies have aimed to identify specific amino acid residues and conformational aspects of the peptide critical for its activity, involving techniques such as alanine (B10760859) scanning and various modifications to elucidate the relationship between peptide structure and its potency and selectivity in modulating ENaC cysticfibrosisnewstoday.comtcdb.org.
Preclinical Mechanistic Investigations of ENaC Modulation
Preclinical research has extensively investigated the mechanisms by which this compound modulates ENaC and its subsequent effects on airway hydration.
Molecular Binding Specificity of this compound to ENaC Subunits (α, β, γ)
Studies have demonstrated that this compound exhibits selective binding to ENaC atsjournals.orgcysticfibrosisnewstoday.comresearchgate.netatsjournals.orgnih.gov. This compound interacts with the extracellular domain of ENaC subunits Current time information in Aude, FR.. Importantly, this compound has been shown to promote the internalization of all three major ENaC subunits: α, β, and γ atsjournals.orgtcdb.orgresearchgate.netatsjournals.orgnih.gov. Biochemical analyses, including pull-down assays utilizing biotin-tagged this compound, have confirmed the binding of this compound to the α, β, and γ ENaC subunits atsjournals.org. These studies also indicated that this compound binds specifically to ENaC and not to structurally similar proteins like acid-sensing ion channels 1 and 2, highlighting its specificity atsjournals.orgfirstwordpharma.com.
Cellular Mechanisms of ENaC Internalization from the Apical Membrane
A key mechanism of action for this compound is the induction of ENaC internalization from the apical membrane of airway epithelial cells atsjournals.orgfirstwordpharma.comfirstwordpharma.comatsjournals.org. This process represents a novel mechanism for regulating water movement across the airway epithelium atsjournals.org. This compound acts as a promoter of intracellular internalization of epithelial sodium channels firstwordpharma.comfirstwordpharma.comatsjournals.org. By binding to ENaC, this compound triggers the removal of the channel from the plasma membrane firstwordpharma.com. Biochemical approaches have been employed to demonstrate that this compound effectively induces ENaC internalization in human bronchial epithelial cells derived from both healthy individuals and those with cystic fibrosis firstwordpharma.com. This internalization process affects all three ENaC subunits (α, β, and γ) atsjournals.orgresearchgate.netatsjournals.orgnih.gov.
Functional Effects on Amiloride-Sensitive Current in Airway Epithelial Cell Models
The modulation of ENaC by this compound results in significant functional effects on ion transport, specifically a decrease in the amiloride-sensitive current in airway epithelial cell models atsjournals.orgnih.govresearchgate.netatsjournals.orgnih.gov. This reduction in current is a direct consequence of this compound promoting the removal of ENaC from the cell membrane atsjournals.orgresearchgate.netatsjournals.orgnih.gov. In human bronchial epithelial cells (HBECs), this compound demonstrated potent inhibition of amiloride-sensitive current. In HBECs from healthy donors, this compound inhibited amiloride-sensitive current by 75%, while in HBECs from cystic fibrosis donors, it caused a 61% inhibition atsjournals.orgatsjournals.org. Baseline amiloride-sensitive current was notably higher in vehicle-treated CF donor HBECs (22.8 μA/cm²) compared to healthy donor HBECs (14.7 μA/cm²), confirming the known hyperactivation of ENaC in diseased cells atsjournals.orgatsjournals.org. The reduction in amiloride-sensitive current induced by this compound is durable, suggesting a long-lasting inhibition of ENaC activity that persists for more than 8 hours atsjournals.orgatsjournals.org. This mechanism, involving ENaC internalization, differentiates this compound from traditional pore blockers like amiloride firstwordpharma.com.
Table 1: Effect of this compound on Amiloride-Sensitive Current in Human Bronchial Epithelial Cells
| Cell Type (Donor) | Treatment | Average Amiloride-Sensitive Current (μA/cm²) | Percent Inhibition by this compound |
| Healthy | Vehicle | 14.7 atsjournals.orgatsjournals.org | - |
| Healthy | This compound | Not explicitly stated (reduced by 75%) | 75% atsjournals.orgatsjournals.org |
| Cystic Fibrosis | Vehicle | 22.8 atsjournals.orgatsjournals.org | - |
| Cystic Fibrosis | This compound | Not explicitly stated (reduced by 61%) | 61% atsjournals.orgatsjournals.org |
Modulation of Mucus Rheology and Transport Properties
Studies have investigated the effects of this compound on the physical properties and transport of mucus in airway models. This compound has been shown to increase tracheal mucus velocity (TMV) in an ovine model of CF. atsjournals.orgcf-help.org In the β-ENaC transgenic mouse model, this compound increased mucus transport, assessed by measurements including velocity, directionality, and the mucus transport index (MTI). atsjournals.orgresearchgate.net This effect on mucus transport is attributed, at least in part, to the ability of this compound to increase airway surface liquid (ASL) height. firstwordpharma.comersnet.org Research using passive bead microrheology demonstrated that this compound significantly increased diffusivity transport compared to untreated cells. firstwordpharma.com This suggests that this compound modifies mucus properties through cellular processes that promote hydration rather than through direct mucolytic action. firstwordpharma.com this compound did not alter mucin gene expression in these studies. firstwordpharma.com
Durability of ENaC Modulation and Functional Effects
A key characteristic of this compound's mechanism of action is the durable reduction of ENaC hyperactivation. Unlike some small molecule ENaC inhibitors that primarily block the channel pore and have transient effects, this compound promotes the internalization of ENaC subunits from the apical membrane of the cell. atsjournals.orgresearchgate.netcore.ac.uk This removal of channels from the membrane leads to a sustained decrease in amiloride-sensitive current, a measure of ENaC activity. atsjournals.orgresearchgate.netatsjournals.org Studies have observed a significant reduction in amiloride-sensitive current, with up to a 75% reduction noted 2 hours after this compound administration. atsjournals.orgresearchgate.netatsjournals.org This durable effect on ENaC membrane concentration contributes to significant improvements in mucus transport observed in preclinical models. atsjournals.orgresearchgate.netatsjournals.org The sustained suppression of ENaC activity through internalization provides a potential therapeutic advantage over compounds with less durable mechanisms. researchgate.netcore.ac.uk
In Vitro Experimental Methodologies and Cellular Models
In vitro studies have been crucial in understanding the cellular mechanisms of this compound. These studies primarily utilize well-established cellular models and electrophysiological and biochemical techniques.
Utilization of Primary Human Bronchial Epithelial Cells (HBECs) from Healthy and Cystic Fibrosis Donors
Primary human bronchial epithelial cells (HBECs) are a widely used model for studying airway epithelial function and evaluating potential therapies for CF. Research on this compound has extensively utilized HBECs obtained from both healthy individuals and donors with cystic fibrosis. atsjournals.orgresearchgate.netersnet.orgcore.ac.ukatsjournals.orgresearchgate.netatsjournals.orgresearchgate.netnih.gov These cells, when cultured at an air-liquid interface, differentiate and recapitulate many of the key characteristics of the airway epithelium, including the expression and function of ENaC and CFTR.
Techniques for Assessing ENaC Surface Expression (e.g., Surface Biotinylation, Western Blot Analysis)
To quantify the effect of this compound on the number of ENaC channels present on the cell surface, techniques such as surface biotinylation followed by Western blot analysis are employed. atsjournals.orgresearchgate.netcore.ac.ukatsjournals.orgresearchgate.netatsjournals.orgresearchgate.netnih.gov In surface biotinylation, proteins on the apical surface of the cells are labeled with a biotinylation reagent that cannot cross the cell membrane. The cells are then lysed, and the biotinylated (surface) proteins are isolated using streptavidin-coated beads. Western blot analysis is subsequently performed on the isolated proteins to detect and quantify the levels of ENaC subunits (α, β, and γ) present on the cell surface after this compound treatment compared to control conditions. atsjournals.orgatsjournals.org These methods have demonstrated that this compound promotes the internalization of all three ENaC subunits. atsjournals.orgresearchgate.netcore.ac.ukatsjournals.org
Electrophysiological Measurements for Ion Channel Activity (e.g., Short-Circuit Current Analysis)
Electrophysiological techniques, particularly short-circuit current (Isc) analysis using Ussing chambers, are fundamental for measuring ion transport across epithelial cell monolayers and assessing the functional activity of ion channels like ENaC. atsjournals.orgresearchgate.netcore.ac.ukatsjournals.orgresearchgate.netresearchgate.netnih.govnih.govnih.gov HBECs cultured on permeable supports are mounted in Ussing chambers, allowing for the measurement of the transepithelial current under voltage-clamp conditions. The amiloride-sensitive current is specifically measured to quantify ENaC-mediated sodium absorption. atsjournals.orgresearchgate.netcore.ac.ukatsjournals.org By measuring the change in amiloride-sensitive current after treatment with this compound, researchers can determine the extent and duration of ENaC inhibition. atsjournals.orgresearchgate.netatsjournals.org this compound has been shown to cause a significant decrease in amiloride-sensitive current in both healthy and CF HBECs. atsjournals.orgresearchgate.net
Assessment of this compound Stability and Function in Cystic Fibrosis Sputum
The environment of the CF airway is characterized by high levels of proteases, which can degrade therapeutic peptides. Therefore, assessing the stability and function of this compound in CF sputum is critical for its potential therapeutic application. Studies have demonstrated that this compound is stable in CF sputum and retains its function after exposure to this challenging environment. ersnet.orgcore.ac.uknih.govnih.govlarvol.comresearchgate.net In contrast to the naturally occurring SPLUNC1 and its derivative peptide S18, which are rapidly degraded in CF sputum, this compound resisted degradation. core.ac.uknih.govresearchgate.net For example, studies showed that 92% of this compound remained present after 4 hours of exposure to CF sputum, and 67% remained after 24 hours. core.ac.ukresearchgate.net this compound also maintained its ability to internalize ENaC and regulate ASL height in CF HBECs after exposure to CF sputum. core.ac.uknih.gov Furthermore, this compound exposed to CF sputum retained its ability to increase survival in a murine model of CF. core.ac.uknih.gov This stability and functional retention in the presence of CF sputum proteases is a significant advantage for an inhaled therapy targeting the CF airway. core.ac.uknih.gov
Here are some data points regarding this compound stability in CF sputum:
| Peptide | Percentage Remaining After 4 hours in CF Sputum | Percentage Remaining After 24 hours in CF Sputum |
| This compound | 92% | 67% |
| S18 | Not specified (rapidly degraded) | 2% |
| SPLUNC1 | Not specified (rapidly degraded) | Not specified (rapidly degraded) |
Data on amiloride-sensitive current reduction by this compound:
| Cell Type | Reduction in Amiloride-Sensitive Current (2 hours post-administration) |
| Healthy HBECs | Up to 75% |
| CF Donor HBECs | 61% |
In Vivo Preclinical Models for Functional Efficacy Evaluation Preclinical evaluation of this compound's functional efficacy has primarily utilized in vivo animal models that recapitulate aspects of human airway disease characterized by ENaC hyperactivation and impaired mucus clearance. The main models employed include ENaC-overexpressing mouse models and large animal models of mucus transport, such as the ovine model of cystic fibrosis (CF).atsjournals.orgresearchgate.netnih.govfirstwordpharma.comnih.govcysticfibrosisnewstoday.comfirstwordpharma.comatsjournals.orgatsjournals.orgecfs.euresearchgate.netatsjournals.orgThese models are crucial for assessing the compound's effects on key physiological endpoints like mucociliary clearance, airway inflammation, and survival.atsjournals.orgresearchgate.netnih.govnih.govcysticfibrosisnewstoday.comfirstwordpharma.comatsjournals.orgatsjournals.orgecfs.euresearchgate.netatsjournals.org
ENaC-Overexpressing Mouse Models (e.g., β-ENaC Transgenic Mice) The β-ENaC transgenic (β-ENaC-Tg) mouse model is a widely used preclinical model for studying CF-like lung disease.atsjournals.orgcore.ac.ukThese mice exhibit increased airway sodium absorption due to ENaC overexpression, leading to decreased airway hydration, increased mucus solids, reduced mucociliary clearance, and neutrophil-driven inflammation, mimicking key features of human CF lung disease.atsjournals.orgcore.ac.ukthis compound has been evaluated in β-ENaC-Tg mice to assess its impact on survival and mucus transport.atsjournals.orgresearchgate.netnih.govfirstwordpharma.comnih.govcysticfibrosisnewstoday.comfirstwordpharma.comatsjournals.orgatsjournals.orgecfs.euresearchgate.netatsjournals.orgTreatment with this compound has been shown to increase the survival rate of β-ENaC-Tg mice.atsjournals.orgresearchgate.netnih.govfirstwordpharma.comnih.govcysticfibrosisnewstoday.comfirstwordpharma.comatsjournals.orgatsjournals.orgecfs.euresearchgate.netatsjournals.org
Assessment of Mucociliary Clearance (MCC) Mucociliary clearance is a primary defense mechanism of the airways, and its impairment is a hallmark of diseases like CF. In β-ENaC-Tg mice, MCC is significantly reduced compared to wild-type littermates.atsjournals.orgresearchgate.netatsjournals.orgcore.ac.ukStudies have assessed the effect of this compound on MCC in this model. A single intranasal dose of this compound was found to increase MCC velocity and improve its directionality in β-ENaC-Tg mice.atsjournals.orgnih.govfirstwordpharma.comatsjournals.orgSpecifically, mucus velocity was significantly restored to 77% of wild-type levels by a single dose of this compound.atsjournals.orgresearchgate.net
Table 1: Effect of this compound on Mucus Transport in β-ENaC-Tg Mice
| Measurement | Control Peptide Treated β-ENaC-Tg Mice | This compound Treated β-ENaC-Tg Mice | Wild-Type Mice |
| Mucus Velocity | Reduced (~50% of WT) atsjournals.orgresearchgate.netatsjournals.org | Restored (77% of WT) atsjournals.orgresearchgate.net | 100% |
| Mucus Directionality | Impaired atsjournals.orgatsjournals.org | Corrected (to WT levels) atsjournals.orgresearchgate.netatsjournals.org | Normal |
| Mucus Transport Index | 59% decrease compared to WT atsjournals.org | Doubled compared to control peptide atsjournals.org | Normal |
Large Animal Models of Mucus Transport (e.g., Ovine Model of Cystic Fibrosis) Large animal models are valuable for evaluating the effects of potential therapeutics in an airway system that more closely resembles human anatomy and physiology than rodent models. The ovine model, particularly when CFTR function is inhibited, serves as a model of CF-like mucus transport defects.atsjournals.orgresearchgate.netcysticfibrosisnewstoday.comecfs.eumdpi.comatsjournals.orgersnet.orgtmc.eduThis model provides an opportunity to study a compound's effects in a complex airway environment.atsjournals.orgresearchgate.net
Tracheal Mucus Velocity (TMV) Measurements Tracheal mucus velocity (TMV) is a direct measure of the rate of mucus transport in the trachea and is a key endpoint in evaluating treatments for mucociliary dysfunction. In the ovine model of CF-like lung disease, this compound has been tested for its ability to restore TMV.atsjournals.orgresearchgate.netnih.govfirstwordpharma.comnih.govcysticfibrosisnewstoday.comfirstwordpharma.comatsjournals.orgecfs.euData from these studies demonstrate that this compound restores TMV.atsjournals.orgresearchgate.netnih.govfirstwordpharma.comnih.govcysticfibrosisnewstoday.comfirstwordpharma.comatsjournals.orgecfs.euThe effect on TMV was sustained for the duration of the experiment and was dose-dependent, reaching 100% at the highest dose tested.atsjournals.orgresearchgate.netnih.govfirstwordpharma.com
Table 2: Effect of this compound on Tracheal Mucus Velocity (TMV) in Ovine Model
| Model Characteristic | Ovine Model (CFTR Inhibited) atsjournals.orgresearchgate.netecfs.eutmc.edu |
| Baseline TMV | Reduced compared to healthy state atsjournals.orgresearchgate.net |
| This compound Treatment Effect on TMV | Restored atsjournals.orgresearchgate.netnih.govfirstwordpharma.comnih.govcysticfibrosisnewstoday.comfirstwordpharma.comatsjournals.orgecfs.eu |
| Duration of Effect | Sustained (at least 8 hours) atsjournals.orgresearchgate.netnih.govfirstwordpharma.com |
| Dose Response | Dose-dependent atsjournals.orgresearchgate.netnih.govfirstwordpharma.com |
| Maximum Restoration Achieved | 100% at highest dose tested atsjournals.orgresearchgate.net |
Nonclinical Pharmacological and Toxicological Assessment Research
Preclinical studies have been conducted to evaluate the safety and pharmacological profile of this compound prior to clinical investigation. These assessments have included in vitro and in vivo studies to understand its potential effects on various physiological systems and to determine its toxicity profile upon inhalation. researchgate.netresearchgate.netpatsnap.comnih.gov
In Vitro Safety Pharmacology Studies (e.g., hERG Assay)
In vitro safety pharmacology assessments are crucial for identifying potential off-target effects of a compound. One key assay is the hERG assay, which evaluates the potential for a drug to inhibit the human ether-a-go-go-related gene (hERG) potassium channel. Inhibition of this channel can lead to QT interval prolongation and potentially serious cardiac arrhythmias. evotec.com Preclinical assessment of this compound included an in vitro hERG assay. researchgate.netpatsnap.comnih.gov this compound did not significantly inhibit or activate the hERG channel, indicating a low potential for hERG-related cardiotoxicity. researchgate.net
In Vivo Cardiovascular and Respiratory Safety Pharmacology Models (e.g., Canine Models)
In vivo safety pharmacology studies in animal models provide insights into a compound's effects on vital organ systems. Bolus injection of this compound was evaluated in a canine cardiovascular and respiratory safety pharmacology model. researchgate.netpatsnap.comnih.gov These studies indicated that this compound had no effects on the respiratory, cardiac, or central nervous systems. researchgate.netpatsnap.comnih.gov
Subacute Inhalation Toxicology Studies in Rodent and Non-Rodent Species (e.g., 28-day studies in rats and dogs)
To assess the potential toxicity of repeated exposure via the intended route of administration, subacute inhalation toxicology studies were conducted. Nebulized this compound was administered to rats and dogs in 28-day studies. researchgate.netresearchgate.netpatsnap.comnih.gov These studies revealed no drug-related adverse events at doses up to the maximum feasible dose (MFD) and in excess of the highest preclinical efficacious and expected clinical doses. researchgate.netpatsnap.comresearchgate.net No this compound-related systemic or local respiratory tract toxicity or adverse clinical signs were observed. firstwordpharma.com
Systemic Exposure and Clearance Profiles in Preclinical Species
Understanding the systemic exposure and clearance of a compound is important for assessing the potential for systemic toxicity and for informing dose regimens. In the 28-day inhalation toxicology studies in rats and dogs, plasma levels of this compound were measured. researchgate.netresearchgate.netpatsnap.comnih.gov In rats, plasma levels of this compound peaked less than 1 hour after the end of treatment. researchgate.netresearchgate.netpatsnap.comnih.govresearchgate.net In canine models, plasma levels were below the limit of detection. researchgate.netresearchgate.netpatsnap.comnih.govresearchgate.net This indicates limited systemic exposure following nebulized administration and rapid clearance in preclinical species. researchgate.netcysticfibrosisnewstoday.com
Evaluation of Electrolyte Homeostasis in Animal Models (e.g., Serum/Urinary Sodium and Potassium Concentrations)
Given ENaC's role in sodium reabsorption, the potential for this compound to affect electrolyte balance, particularly potassium levels, was evaluated in animal models. In preclinical toxicology studies in rats and dogs, this compound did not alter serum electrolyte levels. researchgate.netfirstwordpharma.com Specifically, it did not increase serum potassium levels in these studies. firstwordpharma.com No shift in blood electrolytes was observed in preclinical toxicology studies in rats and dogs. researchgate.netatsjournals.org
Comparative Analysis and Research Differentiators
This compound is distinguished from previous ENaC inhibitory approaches, such as small molecule channel blockers like amiloride, by its proposed mechanism of action: promoting ENaC internalization rather than directly blocking the channel pore. researchgate.netresearchgate.netfirstwordpharma.comatsjournals.orgcysticfibrosisnewstoday.com This difference in mechanism is hypothesized to contribute to a more durable reduction in ENaC membrane concentration. researchgate.netresearchgate.net
Preclinical studies have provided data supporting this differentiation. While amiloride potently inhibits ENaC current, this effect is rapidly lost after washing the apical surface. atsjournals.org In contrast, this compound has demonstrated sustained suppression of ENaC activity through internalization for more than 8 hours in in vitro studies. atsjournals.org
Furthermore, a key challenge with previous ENaC inhibitors has been dose-limiting systemic side effects, particularly hyperkalemia, due to ENaC inhibition in the kidney. researchgate.netersnet.org The preclinical data for this compound suggest that it does not achieve significant systemic circulation, thus potentially mitigating the risk of such systemic toxicities. researchgate.netresearchgate.net Studies in animal models showed no increase in serum potassium levels, in contrast to the hyperkalemia observed with some previous ENaC inhibitors. researchgate.netfirstwordpharma.comcysticfibrosisnewstoday.com
Comparative studies in animal models of CF lung disease have also highlighted potential differentiators. In a CF mouse model (β-ENaC-Tg mice), this compound treatment increased survival rates in a dose-dependent manner with once-daily administration. researchgate.netatsjournals.org Previous studies with amiloride in the same model required thrice-daily administration to achieve a comparable survival rate, and this was associated with a diuretic effect necessitating supportive treatments, which were not required with this compound. atsjournals.org this compound also increased mucus transport in the β-ENaC mouse model and a sheep model of CF. researchgate.netresearchgate.netatsjournals.orgcysticfibrosisnewstoday.com In the sheep model, both this compound and amiloride significantly increased mucus velocity compared to control immediately after treatment; however, only this compound appeared to produce sustained recovery of velocity. cysticfibrosisnewstoday.com
Distinctions from Conventional Small Molecule ENaC Channel Blockers
Conventional small molecule ENaC inhibitors, such as amiloride and its derivatives, primarily function by blocking the ENaC pore, thereby reducing the open probability of the channel. researchgate.netdroracle.aiwikipedia.orgnih.gov While effective at inhibiting sodium current, this effect is often transient and rapidly lost when the inhibitor is removed, as the channels remain present on the cell surface. researchgate.netcore.ac.uk This short duration of action has been suggested as a reason for the limited clinical success of some previous small molecule ENaC inhibitors in CF trials. core.ac.uktandfonline.com
In contrast, this compound, a peptide mimetic derived from the natural ENaC regulatory protein SPLUNC1, employs a distinct mechanism of action. cysticfibrosisnewstoday.comatsjournals.orgcysticfibrosisnewstoday.com this compound selectively binds to ENaC and promotes the internalization of the channel subunits (α, β, and γ) from the apical membrane of airway epithelial cells. nih.govatsjournals.orgcysticfibrosisnewstoday.comresearchgate.net This removal of ENaC from the cell surface leads to a durable reduction in ENaC membrane concentration and consequently, a sustained decrease in amiloride-sensitive current. nih.govatsjournals.orgresearchgate.net Studies have shown that this compound can maintain its reduction in ENaC current even after the peptide has been washed away, due to the reduced number of channels on the cell surface. researchgate.net This sustained suppression of ENaC activity through channel internalization provides a key therapeutic advantage over small molecule inhibitors that only block the pore. researchgate.netatsjournals.org this compound's mechanism of action is independent of the genetic mutations causing CF. cysticfibrosisnewstoday.comfirstwordpharma.com
Research on ENaC-Targeted Therapies for Pan-Genotypic Cystic Fibrosis Patient Populations
ENaC represents a therapeutic target for treating all CF patients, irrespective of their underlying CFTR mutation. nih.govcysticfibrosisnewstoday.com This is because ENaC hyperactivation is a downstream consequence of CFTR dysfunction that contributes to lung disease across different genotypes. nih.govcysticfibrosisnewstoday.com Research into ENaC-targeted therapies, including this compound, aims to address this common pathway to restore airway hydration and improve mucociliary clearance. cysticfibrosisnewstoday.comcysticfibrosisnewstoday.comfirstwordpharma.com
Preclinical studies with this compound have demonstrated promising results in in vitro and in vivo models of CF lung disease. cysticfibrosisnewstoday.comcysticfibrosisnewstoday.com In primary human bronchial epithelial cells (HBECs) from both healthy and CF donors, this compound induced internalization of ENaC subunits. nih.govatsjournals.org This internalization led to a significant decrease in amiloride-sensitive current, with up to a 75% reduction observed in healthy HBECs and a 61% reduction in CF donor HBECs 2 hours after administration. atsjournals.org The duration of this internalization effect in HBECs was shown to exceed 8 hours. atsjournals.org
In animal models, this compound has shown positive effects on survival and mucus transport. In a β-ENaC transgenic mouse model, which develops CF-like airway disease, once-daily dosing of this compound increased survival to over 90%. nih.govatsjournals.orgresearchgate.net this compound also increased mucus transport in these mice and in a sheep model of CF. nih.govatsjournals.orgresearchgate.net Specifically, a single dose of this compound doubled the mucus transport index (MTI) in β-ENaC-Tg mice compared to control peptide-treated mice. atsjournals.org In the sheep model, this compound promoted durable increases in tracheal mucus velocity (TMV). atsjournals.org
These preclinical data supported the investigation of this compound in clinical trials for adults with CF. firstwordpharma.com A Phase 2 clinical trial (HOPE-1, NCT03229252) evaluated the efficacy and safety of nebulized this compound in adult CF patients across various genotypes. firstwordpharma.comcysticfibrosisnewstoday.compatsnap.com Results from this trial indicated that this compound could induce a benefit in lung function, measured by percent predicted forced expiratory volume in 1 second (ppFEV1). cysticfibrosisnewstoday.comcff.org Data from 40 patients who completed the treatment showed a mean difference in ppFEV1 of 3.08% compared to placebo with the 60 mg dose, and a mean increase of 5.19% with the 120 mg dose by day 28. cysticfibrosisnewstoday.comcff.org The effects of the higher dose were observed early and persisted throughout the treatment period. cysticfibrosisnewstoday.com
Despite these promising results in preclinical studies and the Phase 2 trial showing improvements in lung function, the clinical development of this compound was discontinued (B1498344) due to lack of efficacy in the Phase 2 study. tandfonline.comersnet.org However, the research on this compound has contributed to the understanding of ENaC modulation through internalization as a potential therapeutic strategy for CF and highlights the challenges in developing effective ENaC inhibitors. tandfonline.com Other ENaC inhibitors with different mechanisms or properties are also being investigated for pan-genotypic CF populations. nih.govcysticfibrosis.org.ukdrugtargetreview.com
Preclinical Efficacy Data for this compound
| Model System | Measurement | This compound Effect (vs Control) | Reference |
| Healthy Human HBECs | Amiloride-sensitive current | Up to 75% reduction | atsjournals.org |
| CF Donor HBECs | Amiloride-sensitive current | 61% reduction | atsjournals.org |
| CF Donor HBECs | ENaC internalization duration | Exceeded 8 hours | atsjournals.org |
| β-ENaC Transgenic Mice | Survival | Increased (>90% survival) | nih.govatsjournals.orgresearchgate.net |
| β-ENaC Transgenic Mice | Mucus Transport Index (MTI) | Doubled | atsjournals.org |
| Sheep Model of CF | Tracheal Mucus Velocity (TMV) | Durable increases | atsjournals.org |
Phase 2 Clinical Trial (HOPE-1) ppFEV1 Results (Day 28)
| Treatment Group | Mean Difference in ppFEV1 vs Placebo (%) | Reference |
| This compound 60 mg | 3.08 | cysticfibrosisnewstoday.comcff.org |
| This compound 120 mg | 5.19 | cysticfibrosisnewstoday.comcff.org |
Spx 101: a Humanized Monoclonal Antibody Targeting Claudin 18.2 Cldn18.2 for Cancer Immunotherapy Research
Molecular Target Characterization and Oncological Relevance
Differential Expression Patterns of CLDN18.2 in Tumor Tissues Versus Healthy Tissues A key characteristic that makes CLDN18.2 an attractive target for cancer therapy is its differential expression between tumor tissues and healthy tissues.onclive.comd-nb.infoIn normal, healthy tissues, CLDN18.2 expression is largely restricted to the tight junctions of differentiated epithelial cells of the gastric mucosa.onclive.comaacrjournals.orgresearchgate.netnih.govcldn182.deIn contrast, CLDN18.2 is frequently overexpressed in the tumor cells of various malignancies.onclive.comd-nb.infonih.govfrontiersin.orgIn gastric cancer, while highly expressed in normal gastric tissue, the expression can be downregulated in some cases, particularly in the intestinal phenotype.mdpi.comHowever, in malignant transformation, CLDN18.2 is often retained and may become more exposed due to disruptions in cell polarity and loss of structure.cldn182.deStudies have shown varying prevalence rates of CLDN18.2 expression in different tumor types compared to its limited expression in healthy tissues outside of the stomach.researchgate.netnih.gov
Table 1: Reported CLDN18.2 Expression in Various Cancer Types
| Cancer Type | Reported Expression Rate (%) | Source(s) |
| Gastric Cancer (GC) | 14.1 - 80 | aacrjournals.orgresearchgate.netresearchgate.netnih.gov |
| Esophageal Cancer | 80 | aacrjournals.orgresearchgate.net |
| Pancreatic Cancer (PC) | 16.7 - 60 | nih.govaacrjournals.orgresearchgate.netnih.gov |
| Lung Cancer (various) | Fraction / Present | aacrjournals.orgresearchgate.netnih.govfrontiersin.org |
| Gastroesophageal Junction (GEJ) Cancer | High Prevalence | onclive.comclaudin182.com |
| Ovarian Cancer | Fraction | nih.gov |
| Biliary Tract Cancer (BTC) | 6.3 | researchgate.netnih.gov |
| Colorectal Cancer (CRC) | 0.9 | researchgate.netnih.gov |
| Genitourinary/Miscellaneous | 2.2 | researchgate.netnih.gov |
Note: Expression rates can vary based on study methodology and definition of positivity.
Antibody Engineering and Discovery Methodologies
Strategies for Humanization of Anti-CLDN18.2 Antibodies Humanization is a key step in the development of therapeutic antibodies derived from non-human sources, such as mice, to reduce immunogenicity in human patients.aacrjournals.orgThe goal is to create antibodies that are less likely to be recognized as foreign by the human immune system while retaining their binding affinity and specificity to the target antigen. In the case of anti-CLDN18.2 antibodies like this compound, strategies for humanization involve modifying the antibody sequence to be more human-like. For this compound, the process involved producing mouse anti-CLDN18.2 antibodies and then humanizing a selected clone (h533o).aacrjournals.orgresearchgate.netFurther maturation and selection steps, potentially using techniques like phage libraries to modify complementarity-determining regions (CDRs), were employed to identify antibodies with desired characteristics, including high affinity and selectivity.aacrjournals.orgresearchgate.netMutational analysis of the Fc region was also conducted to potentially reduce anti-drug antibody (ADA) effects while maintaining other favorable properties.aacrjournals.orgresearchgate.net
Table 2: Preclinical Findings for this compound
| Aspect | Finding | Source(s) |
| Affinity and Specificity | High affinity and excellent selectivity against CLDN 18.1. aacrjournals.orgresearchgate.net Humanized antibody (h533o) showed significantly improved binding affinity compared to zolbetuximab. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |
| Effector Cell-Mediated Cytotoxicity | High effector cell-mediated cytotoxicity (ADCC and CDC). aacrjournals.orgresearchgate.net Humanized antibody (h533o) showed improved cellular activity in ADCC and CDC assays compared to zolbetuximab. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.netnih.gov |
| Immunogenicity | Low immunogenicity observed in mice. aacrjournals.orgresearchgate.net Mutational scan of the Fc region identified this compound with reduced ADA effect. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |
| In vivo Tumor Control | Suppressed tumor growth in several xenograft mouse models expressing CLDN18.2. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |
| Binding Robustness | Binding affinity was relatively insensitive to elevated temperatures or acidity, suggesting robustness in the tumor microenvironment. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |
Affinity Maturation and Selectivity Optimization Techniques (e.g., Phage Libraries, Off-Rate Selection, CDR Region Modification)
The development of this compound involved strategies to optimize its binding characteristics, including affinity maturation and selectivity optimization. To achieve high affinity and excellent selectivity against CLDN18.1 (a closely related isoform), immunization methods were employed to produce mouse anti-CLDN18.2 antibodies. novoprotein.comnih.gov Humanization of a selected clone resulted in a humanized antibody, h533o, which demonstrated significantly improved binding affinity and cellular activity compared to zolbetuximab, another CLDN18.2-targeting antibody. novoprotein.comnih.gov
Affinity maturation and selection were further refined using an off-rate approach. novoprotein.comnih.gov This technique, often integrated with phage display libraries that systematically modify the complementarity-determining regions (CDRs), allows for the identification of antibodies with improved binding kinetics, particularly a slower off-rate, which contributes to more stable target binding. cloudna.cnacrobiosystems.com Through this process, multiple antibodies with comparable affinity and selectivity were identified. novoprotein.comnih.gov The binding affinity of the humanized antibody h533o was found to be relatively insensitive to elevated temperatures or acidity, suggesting robust target engagement capability within the tumor microenvironment. novoprotein.comnih.gov
Fc Region Engineering for Modulating Immunogenicity and Effector Functions (e.g., Reduced Anti-Drug Antibody (ADA) Response)
The Fc (fragment crystallizable) region of a monoclonal antibody plays a crucial role in interacting with components of the immune system, influencing effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), as well as pharmacokinetic properties and immunogenicity. sinobiological.comuth.edu Engineering the Fc region can modulate these functions.
In the development of this compound, a mutational scan of the Fc region of the humanized antibody h533o was performed. novoprotein.comnih.gov This engineering aimed to identify variants with improved characteristics. Specifically, this compound was identified as a variant with a reduced anti-drug antibody (ADA) effect in mice while retaining other favorable properties. novoprotein.comnih.gov Reducing the propensity for ADA formation is important for minimizing potential immune responses against the therapeutic antibody, which can impact its efficacy and duration of action. Fc engineering can involve altering glycosylation patterns or introducing specific amino acid substitutions to enhance or diminish interactions with Fc receptors or complement proteins. sinobiological.comeurannallergyimm.com
Preclinical Immunological and Anti-Tumor Mechanistic Studies
Preclinical studies have been conducted to characterize the immunological and anti-tumor mechanisms of this compound. These studies aim to elucidate how the antibody interacts with its target, CLDN18.2, and subsequently mediates anti-tumor effects through various immune pathways.
Direct Binding Affinity and Specificity of this compound to CLDN18.2
Preclinical data indicate that this compound possesses high affinity and specificity for CLDN18.2. novoprotein.comuni.lunih.gov The antibody was developed to have excellent selectivity against the closely related isoform, CLDN18.1. novoprotein.comnih.gov Studies comparing this compound to zolbetuximab have suggested that this compound has superior target affinity and specificity. wikipedia.orgbiorbyt.com High binding affinity ensures potent and stable interaction with CLDN18.2 expressed on cancer cells, which is a prerequisite for triggering downstream effector mechanisms.
Data on binding affinity are typically determined through methods such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). For instance, studies with recombinant human CLDN18.2 protein in a nanodisc format have shown binding with affinity constants in the nanomolar range for anti-CLDN18.2 antibodies. hellobio.com While specific numerical affinity data for this compound were not detailed in the provided abstracts, the descriptions consistently highlight its high affinity and specificity. novoprotein.comuni.lunih.govbiorbyt.com
Elucidation of Effector Cell-Mediated Cytotoxicity Mechanisms (e.g., Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC) Assays)
Monoclonal antibodies can exert anti-tumor effects through various mechanisms, including the recruitment of immune effector cells and activation of the complement system. Two key mechanisms are Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). sinobiological.comorigene.comdimabio.com
ADCC is a mechanism where antibodies bound to target cells are recognized by Fc receptors (FcγRs) on immune effector cells, such as Natural Killer (NK) cells. sinobiological.comorigene.comnih.gov This interaction triggers the release of cytotoxic molecules by the effector cells, leading to the lysis of the antibody-coated target cells. origene.comnih.gov CDC is initiated when the C1q protein of the complement system binds to the Fc region of antibodies complexed with target cells. sinobiological.comdimabio.com This binding triggers a cascade of complement activation, culminating in the formation of the membrane attack complex (MAC) on the target cell surface, causing cell lysis. dimabio.com
Preclinical characterization of this compound has demonstrated high effector cell-mediated cytotoxicity, including activity in ADCC and CDC assays. novoprotein.comnih.gov Humanization and subsequent optimization of the antibody led to improved cellular activity in these assays compared to zolbetuximab. novoprotein.comnih.gov These findings suggest that this compound can effectively harness both cellular and humoral immune responses to mediate the killing of CLDN18.2-expressing cancer cells.
Investigations into Interaction with Invariant Natural Killer T (iNKT) Cells
Invariant Natural Killer T (iNKT) cells are a subset of T lymphocytes that share characteristics of both T cells and natural killer cells. They play a role in bridging innate and adaptive immunity and can influence immune responses to tumors. While the primary direct mechanisms of action described for the this compound antibody itself involve ADCC and CDC mediated through interaction with Fc receptor-expressing cells and complement, the sequence of the this compound antibody is being explored in the context of cell therapies involving iNKT cells. wikipedia.orgbiorbyt.com
Specifically, the this compound sequence is being utilized to generate a chimeric antigen receptor (CAR) that will be incorporated into an iNKT cell platform. wikipedia.orgbiorbyt.com This approach aims to create CLDN18.2-targeting CAR-iNKT cells with direct cancer-killing ability. wikipedia.orgbiorbyt.com This represents a distinct therapeutic modality from the administration of the naked this compound antibody, leveraging the targeting specificity of the antibody sequence to direct iNKT cells to CLDN18.2-positive tumors. Investigations into the interaction of this compound in this context would focus on the CAR-mediated engagement of CLDN18.2 by the iNKT cell, rather than direct binding of the soluble this compound antibody to iNKT cells.
iNKT Cell Recognition of Lipid Antigens via CD1d Pathway
Invariant NKT cells are characterized by the expression of a semi-invariant T cell receptor (TCR) that recognizes lipid antigens presented by the non-polymorphic MHC class I-like molecule, CD1d. Unlike conventional T cells that recognize peptide antigens presented by MHC class I or II molecules, iNKT cells are activated by a diverse range of lipid and glycolipid antigens.
The recognition process involves the iNKT cell TCR binding to a complex formed by a lipid antigen bound within the groove of the CD1d molecule expressed on antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells. A well-studied example of an iNKT cell activating antigen is alpha-galactosylceramide (B1228890) (α-GalCer), a synthetic glycolipid. Upon recognition of the lipid-CD1d complex, activated iNKT cells can rapidly secrete large amounts of various cytokines, including both T-helper type 1 (Th1) and type 2 (Th2) cytokines, influencing subsequent immune responses. This unique mode of antigen recognition and rapid cytokine production underscores the distinct role of iNKT cells in immune regulation and their potential in cancer immunotherapy. The use of the this compound sequence in CAR-iNKT therapy aims to redirect this potent iNKT cell activity towards CLDN18.2-expressing cancer cells. wikipedia.orgbiorbyt.com
Role of iNKT Cells in Orchestrating Anti-Tumor Immune Responses (e.g., Tissue Infiltration, Recruitment of Auxiliary Immune Cells)
Invariant natural killer T (iNKT) cells are a unique subset of T lymphocytes that bridge the innate and adaptive immune systems nih.govmdpi.com. They are characterized by the expression of an invariant T cell receptor (TCR) that recognizes glycolipid antigens presented by the CD1d molecule nih.govlistcorp.com. iNKT cells exhibit potent anti-tumor properties through various mechanisms, including direct killing of tumor cells, secretion of a diverse array of cytokines, and modulation of the tumor microenvironment nih.govmdpi.compatsnap.commdpi.com.
Potential for Counteracting Tumor-Promoting Immune Cells (e.g., Myeloid-Derived Suppressor Cells (MDSCs), Tumor-Associated Macrophages (TAMs))
The tumor microenvironment often contains immunosuppressive cells that hinder effective anti-tumor immunity, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) nih.govmdpi.compatsnap.com. iNKT cells have demonstrated the potential to counteract the suppressive functions of these cells nih.govmdpi.compatsnap.commdpi.com.
iNKT cells can modulate the tumor microenvironment by targeting and inhibiting immunosuppressive cells patsnap.commdpi.com. They can kill tumor-supporting cells like TAMs and MDSCs, and in some cases, reprogram M2-polarized TAMs towards an inflammatory M1 phenotype, thereby reducing TAM-mediated immunosuppression nih.govmdpi.comresearchgate.net. Studies have shown that iNKT cells can inhibit the suppressive activity of MDSCs, contributing to a more favorable environment for anti-tumor immune attack nih.govpatsnap.commdpi.comresearchgate.net.
Synergistic Research with Chimeric Antigen Receptor (CAR)-iNKT Cell Therapies
Research is exploring the potential for synergistic approaches combining this compound with Chimeric Antigen Receptor (CAR)-iNKT cell therapies arovella.combioworld.combioworld.com. CAR-iNKT cell therapy is an emerging field that aims to enhance the anti-tumor function of iNKT cells by genetically modifying them to express a CAR protein that targets specific tumor antigens bioworld.comnih.gov.
Arovella Therapeutics, in collaboration with Sparx Group (the developer of this compound), is developing a CLDN18.2-targeting CAR-iNKT cell therapy, known as ALA-105 arovella.combioworld.combioworld.comsquarespace.com. This approach utilizes this compound as a component in the CAR design to specifically target CLDN18.2-positive solid tumors arovella.combioworld.combioworld.comsquarespace.com. The rationale behind this synergy is that iNKT cells inherently possess anti-tumor properties and can modulate the immune system, and arming them with a CAR targeting CLDN18.2 via this compound could lead to enhanced and more specific tumor cell killing bioworld.comsquarespace.com. Preclinical studies of CAR-iNKT cells targeting various antigens have shown promising activity in eradicating cancer cells bioworld.comnih.gov.
In Vitro Cellular Models and Assays for Antibody Characterization
Preclinical characterization of antibodies like this compound involves the use of various in vitro cellular models and assays to evaluate their binding specificity, cytotoxicity, and ability to activate immune cells.
Development and Utilization of Cell Lines Stably Expressing CLDN18.2 (e.g., NUGC4, HEK293)
To study the interaction of this compound with its target, cell lines that naturally express or are engineered to stably express CLDN18.2 are crucial researchgate.netaacrjournals.org. Cell lines such as NUGC4 and HEK293, which have been modified to stably express CLDN18.2, are utilized in preclinical studies researchgate.netaacrjournals.orglarvol.comelevationoncology.com. These cell lines serve as target cells to assess the binding affinity and specificity of this compound to CLDN18.2 researchgate.netaacrjournals.org. NUGC4 is a gastric cancer cell line, and HEK293 is a human embryonic kidney cell line, both of which can be engineered to express CLDN18.2 for research purposes researchgate.netaacrjournals.orglarvol.comelevationoncology.com.
Functional Assays for Antibody Binding, Cytotoxicity, and Immune Cell Activation
A range of functional assays is employed to characterize the activity of this compound in vitro. These assays evaluate the antibody's ability to bind to CLDN18.2, induce cytotoxicity in target cells, and activate immune effector cells.
Binding assays, often performed using techniques like flow cytometry, measure the affinity and specificity of this compound binding to CLDN18.2 expressed on cell surfaces researchgate.netaacrjournals.orgelevationoncology.com. These assays help confirm that the antibody selectively binds to the target protein researchgate.netaacrjournals.org.
Cytotoxicity assays, such as antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) assays, assess the ability of this compound to induce the killing of CLDN18.2-expressing tumor cells through the recruitment and activation of immune effector cells (like NK cells for ADCC) or the complement system (for CDC) researchgate.netaacrjournals.orgcancer.gov. Preclinical data for this compound has indicated high effector cell-mediated cytotoxicity researchgate.netaacrjournals.org.
Assays evaluating immune cell activation can measure the release of cytokines or the expression of activation markers on immune cells when co-cultured with this compound and CLDN18.2-expressing target cells. These assays provide insights into the mechanisms by which this compound may stimulate anti-tumor immune responses.
In Vivo Preclinical Models for Anti-Tumor Efficacy Assessment
In vivo preclinical models are essential for evaluating the anti-tumor efficacy of this compound in a more complex biological setting. Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are commonly used for this purpose researchgate.netaacrjournals.orgelevationoncology.comnih.gov.
Xenograft Mouse Models of CLDN18.2-Positive Cancers
Preclinical research into this compound has included evaluation in xenograft mouse models utilizing cancer cell lines that express CLDN18.2. These models are crucial for assessing the in vivo activity of therapeutic antibodies. Studies have specifically employed xenograft models derived from NUGC4 and HEK293 cells that were engineered to stably express CLDN18.2. uni.lugenscript.comnih.gov
Evaluation of Tumor Growth Suppression and Control
In these xenograft mouse models, this compound has demonstrated the ability to suppress tumor growth. uni.lugenscript.comnih.gov Preclinical data indicates that this compound exhibits in vivo tumor control efficacy in these rodent models. uni.lugenscript.com Internal preclinical studies have suggested that this compound may show superior anti-tumor activity in mouse models compared to an internally manufactured version of zolbetuximab, another antibody targeting CLDN18.2. nih.govmdpi.com
Nonclinical Pharmacological and Immunogenicity Research
Nonclinical studies have characterized the pharmacological profile and immunogenicity of this compound, providing essential data on its interaction with the target and the host immune system before potential clinical application. This compound is described as having high affinity and specificity for CLDN18.2. uni.lugenscript.comantibodysystem.com Its mechanism of action involves potent effector cell-mediated cytotoxicity, including antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) activities. acs.orguni.lugenscript.com this compound specifically targets and binds to CLDN18.2 expressed on tumor cells, which may lead to the killing and inhibition of proliferation of these cells, potentially triggering ADCC.
Preclinical Studies on Anti-Drug Antibody (ADA) Response Profile
Immunogenicity, the propensity of a therapeutic protein to generate an immune response, is a critical aspect of preclinical evaluation for monoclonal antibodies. Preclinical characterizations of this compound have indicated low immunogenicity. uni.lugenscript.com Furthermore, studies involving a mutational scan of the Fc region of a precursor antibody (h533o) identified this compound as having a reduced anti-drug antibody (ADA) effect in mice while retaining other favorable properties. uni.lugenscript.com The monitoring of ADA is important in preclinical studies to identify ADA positive animals and evaluate the impact of ADA presence on pharmacokinetic data.
Analysis of Target Engagement and Pharmacodynamic Markers in Animal Models
Analysis of target engagement confirms that this compound binds specifically to CLDN18.2. The high affinity and specificity observed in preclinical studies support effective target binding. uni.lugenscript.comantibodysystem.com Pharmacodynamic markers evaluated in animal models relate to the antibody's mechanism of action. The induction of effector cell-mediated cytotoxicity, such as ADCC and CDC, serves as a key pharmacodynamic indicator of this compound's activity against CLDN18.2-expressing tumor cells. acs.orguni.lugenscript.com The binding of this compound to CLDN18.2 on tumor cells is a direct measure of target engagement with pharmacodynamic consequences for tumor cell viability.
| Preclinical Study Aspect | Findings | Source |
| Tumor Growth Suppression (Xenograft) | Suppressed tumor growth in NUGC4 and HEK293-CLDN18.2 models. | uni.lugenscript.com |
| In Vivo Tumor Control Efficacy | Demonstrated in xenograft rodent models. | uni.lugenscript.com |
| Immunogenicity | Low immunogenicity observed in preclinical characterization. | uni.lugenscript.com |
| Anti-Drug Antibody (ADA) Effect (Mice) | Reduced ADA effect compared to a precursor antibody (h533o). | uni.lugenscript.com |
| Mechanism of Action | High effector cell-mediated cytotoxicity (ADCC and CDC). | uni.lugenscript.com |
| Target Binding | High affinity and specificity for CLDN18.2; binds to CLDN18.2 on tumor cells. | uni.lugenscript.comantibodysystem.com |
Cross Cutting Research Methodologies and Advanced Analytical Approaches
Computational Modeling and Structure-Activity Relationship (SAR) Analysis
Computational modeling and Structure-Activity Relationship (SAR) analysis are integral to the design, optimization, and understanding of peptide and antibody-based therapeutics. These in silico approaches leverage computational power to predict molecular behavior and interactions. premier-research.com
In Silico Approaches for Peptide and Antibody Design and Optimization
In silico methods play a crucial role in the design and optimization of peptides and antibodies. These techniques can involve analyzing protein structures, predicting binding sites, and designing sequences with desired properties, such as improved stability or target affinity. mdpi.comlonza.com For instance, computational platforms can facilitate the design of novel peptides by analyzing complex structures and identifying key residues involved in interactions. mdpi.com This can guide the modification of peptide sequences to enhance their therapeutic potential.
Predictive Modeling for Biological Activity and Ligand-Target Interactions
Predictive modeling is used to forecast the biological activity of compounds and their interactions with target molecules. researchgate.netmdpi.com Molecular docking simulations, for example, can model the interaction between a ligand, such as a peptide, and its receptor protein, helping to predict binding affinity and understand the likelihood of interaction. mdpi.com This is valuable in drug discovery for screening compound libraries and guiding structural modifications to optimize interactions. mdpi.com While challenges exist due to the complexity of biological systems, these models provide valuable insights for lead optimization. mdpi.com
Proteomic and Transcriptomic Profiling in Preclinical Research
Proteomic and transcriptomic profiling provide comprehensive views of protein and gene expression levels within biological systems, offering insights into the cellular response to interventions like SPX-101 treatment. dokumen.pub10xgenomics.com
Investigation of Gene Expression and Protein Level Changes in Response to this compound in Model Systems
Studies involving this compound have utilized model systems to investigate changes in gene expression and protein levels. For example, research in cystic fibrosis models has examined the impact of this compound on the expression and internalization of the epithelial sodium channel (ENaC) and the levels of related proteins like SPLUNC1. researchgate.netnih.goversnet.orgnih.govresearchgate.netnih.gov These studies have shown that this compound can promote the internalization of ENaC subunits and reduce amiloride-sensitive current, indicating a functional impact on the channel. researchgate.netresearchgate.netnih.gov Furthermore, comparisons have been made regarding the stability and activity of this compound versus SPLUNC1 and S18 in challenging biological matrices like CF sputum, highlighting this compound's resistance to degradation. researchgate.netnih.goversnet.orgnih.govresearchgate.net
Development of Specialized Research Tools and Reagents
The study of molecular interactions and biological processes often necessitates the development of specialized tools and reagents, such as tagged proteins or peptides.
Synthesis of Biotin-Tagged Peptides/Antibodies for Interaction Studies
Biotinylation is a common technique used to tag peptides and antibodies, enabling their detection and immobilization for studying molecular interactions. lifetein.com.cnnih.govmdpi.com Biotin's high affinity for streptavidin provides a robust system for capturing and analyzing molecules that interact with the tagged peptide or antibody. lifetein.com.cnnih.govmdpi.com Biotin-tagged peptides can be synthesized using methods like solid-phase peptide synthesis and used in various applications, including pull-down assays and ELISAs, to identify and characterize protein-peptide interactions. lifetein.com.cn This allows researchers to investigate the binding partners of this compound or other related molecules and gain a deeper understanding of their mechanisms of action. Site-specific biotinylation, often achieved using a Biotin Acceptor Peptide (BAP) tag and the BirA enzyme, ensures efficient and directional immobilization for interaction studies. nih.govresearchgate.net
Establishment and Validation of Robust In Vitro and In Vivo Assay Systems for Mechanistic Elucidation
The mechanistic understanding of this compound, a peptide derived from the N-terminus of the SPLUNC1 protein and optimized for stability and delivery, has been significantly advanced through the application of well-defined in vitro and in vivo assay systems. This compound is designed to mimic the natural regulation of the epithelial sodium channel (ENaC) activity by SPLUNC1, which is often dysfunctional in conditions like cystic fibrosis (CF) atsjournals.orgnih.govtandfonline.com. The core mechanism involves promoting the internalization of ENaC from the apical membrane of epithelial cells, thereby reducing sodium absorption and increasing airway surface liquid hydration atsjournals.orgnih.govcysticfibrosisnewstoday.comcysticfibrosisnewstoday.comatsjournals.org.
In Vitro Assay Systems:
In vitro studies have been crucial in dissecting the cellular and molecular interactions underlying this compound's mechanism of action. Primary human bronchial epithelial cells (HBECs) from both healthy and CF donors have served as a key model system atsjournals.orgnih.gov.
ENaC Internalization Assays: Surface biotinylation followed by Western blot analysis has been a primary method to assess the ability of this compound to induce internalization of ENaC subunits (α, β, and γ) from the cell membrane atsjournals.orgnih.gov. These assays demonstrated that this compound selectively binds to ENaC and promotes the removal of its subunits from the membrane atsjournals.orgnih.gov.
Amiloride-Sensitive Current Measurement: Functional assays measuring amiloride-sensitive current using techniques like Ussing chambers have been employed to quantify the reduction in sodium absorption mediated by this compound. Studies showed that removing ENaC from the membrane with this compound caused a significant decrease in amiloride-sensitive current atsjournals.orgnih.gov. In CF HBECs, this compound demonstrated a greater than 60% reduction in amiloride-sensitive current, restoring it to approximately wild-type levels observed in HBECs from healthy donors atsjournals.org. The duration of this internalization effect in these cells was shown to exceed 8 hours atsjournals.org.
Airway Surface Liquid (ASL) Height Measurement: In vitro models using differentiated airway epithelial cell cultures allow for the measurement of ASL height, which is critical for mucociliary clearance. Experimental data demonstrated that this compound was able to significantly increase ASL height in primary HBE cultures tandfonline.comliverpool.ac.uk.
Stability Assays: The stability of this compound in challenging environments, such as CF sputum, has been assessed in vitro. These studies compared the stability of this compound to native SPLUNC1 and the S18 domain, demonstrating that this compound is stable in CF sputum and retains its ability to internalize ENaC after exposure researchgate.netnih.gov.
Detailed In Vitro Research Findings:
| In Vitro Assay System | Cell Type | Key Finding | Data/Observation | Source |
| ENaC Internalization | Primary human bronchial epithelial cells (healthy and CF) | This compound promotes internalization of ENaC subunits (α, β, γ). | Selective binding and removal of subunits from the membrane observed. | atsjournals.orgnih.gov |
| Amiloride-Sensitive Current Reduction | Primary human bronchial epithelial cells (CF) | Significant decrease in amiloride-sensitive current. | >60% reduction observed, restoring current towards wild-type levels. | atsjournals.org |
| Duration of Effect (In Vitro) | Primary human bronchial epithelial cells | ENaC internalization effect lasts for an extended period. | Effect shown to exceed 8 hours. | atsjournals.org |
| ASL Height Measurement | Primary human bronchial epithelial cells | This compound increases airway surface liquid height. | Significant increase demonstrated. | tandfonline.comliverpool.ac.uk |
| Stability in CF Sputum | CF Sputum | This compound is stable and retains function after exposure to CF sputum. | Stable compared to SPLUNC1 and S18; retains ENaC internalization ability. | researchgate.netnih.gov |
In Vivo Assay Systems:
In vivo models have been essential for evaluating the functional consequences of this compound's mechanism on key physiological endpoints relevant to diseases like CF.
β-ENaC Transgenic Mouse Model: This model, which develops obstructive pulmonary disease similar to CF due to ENaC hyperactivation, has been widely used to assess the therapeutic effect of this compound atsjournals.orgnih.govcysticfibrosisnewstoday.com. Assays in this model included:
Survival Studies: Measuring the survival rate of mice treated with this compound compared to control groups. This compound treatment significantly increased survival rates atsjournals.orgnih.govcysticfibrosisnewstoday.com.
Mucus Transport Assessment: Evaluating mucociliary clearance (MCC) and mucus transport in the airways. This compound increased mucus transport in this model atsjournals.orgnih.govcysticfibrosisnewstoday.com.
Ovine (Sheep) Model of CF: This model is used to assess tracheal mucus velocity (TMV), a key indicator of mucociliary clearance. This compound increased TMV in this model atsjournals.orgnih.govcysticfibrosisnewstoday.comatsjournals.org.
Assessment of ENaC Internalization and Activity: While primarily assessed in vitro, the functional outcome of ENaC internalization by this compound has been confirmed in vivo through improvements in mucus transport and survival, which are directly linked to restored airway hydration resulting from reduced ENaC activity atsjournals.orgnih.govatsjournals.org.
Detailed In Vivo Research Findings:
| In Vivo Assay System | Animal Model | Key Finding | Data/Observation | Source |
| Survival Study | β-ENaC Transgenic Mouse | This compound treatment increases survival rate. | Survival rates increased to greater than 90% with once-daily dosing by inhalation in some studies. atsjournals.orgnih.gov Dose-dependent increases in survival were observed (e.g., 58%, 79%, and 92% at 0.18, 0.90, and 1.8 mg/kg respectively). atsjournals.org | atsjournals.orgnih.govcysticfibrosisnewstoday.com |
| Mucus Transport / MCC Assessment | β-ENaC Transgenic Mouse | This compound increases mucus transport/MCC. | Improvement in mucus clearance observed. | atsjournals.orgnih.govcysticfibrosisnewstoday.com |
| Tracheal Mucus Velocity (TMV) | Ovine (Sheep) Model of CF | This compound increases tracheal mucus velocity. | Increase in TMV demonstrated. | atsjournals.orgnih.govcysticfibrosisnewstoday.comatsjournals.org |
| Retention of Function in CF Sputum | β-ENaC Transgenic Mouse | This compound retains activity after exposure to CF sputum. | Increased survival observed in mice treated with this compound exposed to CF sputum. | nih.gov |
The comprehensive application of these in vitro and in vivo assay systems has provided robust evidence supporting the proposed mechanism of action for this compound, demonstrating its ability to promote ENaC internalization, reduce excessive sodium absorption, restore airway hydration, and improve mucociliary clearance in relevant preclinical models of CF lung disease atsjournals.orgnih.govcysticfibrosisnewstoday.comatsjournals.org.
Future Directions and Emerging Academic Research Avenues
Exploration of Additional Pathological Applications Based on Mechanistic Insights
The primary mechanism of SPX-101 involves the internalization and reduction of epithelial sodium channels (ENaC) from the cell surface, leading to increased airway surface liquid hydration and improved mucociliary clearance. cysticfibrosisnewstoday.comcysticfibrosisnewstoday.comatsjournals.orgnih.govatsjournals.orgresearchgate.netnih.govmdpi.com This mechanism is relevant to conditions beyond cystic fibrosis that also involve dysfunctional ENaC activity and impaired mucus clearance. Research avenues are exploring the potential of this compound, or compounds with similar ENaC-modulating mechanisms, in treating other diseases characterized by mucus accumulation and impaired airway hydration. These could include non-CF bronchiectasis and severe asthma, where elevated amiloride-sensitive nasal potential difference or decreased SPLUNC1 levels suggest ENaC hyperactivation contributes to disease pathology. atsjournals.orgatsjournals.orgatsjournals.org Investigating the efficacy of this compound in preclinical models of these specific conditions, focusing on its ability to restore mucociliary function and reduce disease severity, represents a key future direction.
Research into Combination Therapeutic Strategies
Although this compound did not meet its primary endpoint in the HOPE-1 trial for CF as a monotherapy, its mechanism of action is independent of the genetic mutations causing CFTR dysfunction. cysticfibrosisnewstoday.comatsjournals.orgatsjournals.orgcysticfibrosisnewstoday.comatsjournals.org This suggests a potential for its use in combination therapies, particularly with CFTR modulators that address the underlying protein defect. nih.govgoogle.com Research could explore whether combining ENaC internalization via this compound with restored CFTR function through modulators offers synergistic benefits in improving airway hydration and mucus clearance. Studies evaluating the combined effects of this compound and various classes of CFTR modulators on parameters like airway surface liquid height, mucus viscosity, and bacterial clearance in in vitro and in vivo models could provide valuable insights. nih.govfirstwordpharma.com The rationale is that addressing both the ion transport defect (CFTR) and the sodium hyperabsorption (ENaC) could lead to a more comprehensive restoration of airway homeostasis.
Innovation in Drug Delivery Systems for Enhanced Research Modalities (for peptide)
As this compound is a peptide, its delivery to the target site, primarily the airways for CF and potentially other pulmonary conditions, is a critical aspect of research. cysticfibrosisnewstoday.comcysticfibrosisnewstoday.comresearchgate.netscienceopen.com Future research directions include the development and evaluation of innovative drug delivery systems specifically tailored for peptide therapeutics in the lung. This could involve optimizing nebulization techniques, exploring novel formulations that enhance peptide stability and penetration through the mucus barrier, or investigating targeted delivery methods to specific cell types in the airway epithelium. tandfonline.comscienceopen.com Enhanced delivery systems could potentially improve the concentration of this compound at the site of action, prolong its residence time, and potentially overcome some of the limitations observed in previous clinical trials. Research in this area would focus on pharmacokinetic and pharmacodynamic studies of this compound delivered via different modalities in relevant preclinical models.
Continued Mechanistic Deepening and Elucidation of Molecular Pathways
While the primary mechanism of this compound as an ENaC internalizer is established, further research is needed to fully elucidate the intricate molecular pathways involved in this process. atsjournals.orgatsjournals.orgresearchgate.netnih.govmdpi.comatsjournals.org Deepening the understanding of how this compound interacts with ENaC subunits at the molecular level, the specific endocytic pathways triggered by its binding, and the cellular machinery involved in ENaC removal from the membrane could reveal additional targets for therapeutic intervention or inform the design of next-generation ENaC modulators. atsjournals.orgatsjournals.orgresearchgate.netnih.govatsjournals.org Studies employing advanced cell biology techniques, such as live-cell imaging, protein-interaction studies, and genetic manipulation of endocytic pathways, could provide a more detailed picture of this compound's cellular effects. Understanding the duration of ENaC internalization and the rate of channel recycling back to the membrane is also crucial for optimizing dosing strategies in future research. atsjournals.orgatsjournals.orgresearchgate.netatsjournals.org
Investigation of this compound as a Research Tool in Cell Biology and Disease Modeling
Beyond its potential as a therapeutic agent, this compound can serve as a valuable research tool to study ENaC function and regulation in various cell types and disease models. Its ability to selectively induce ENaC internalization provides a means to acutely reduce functional channels at the cell surface, allowing researchers to investigate the downstream consequences of altered sodium transport in different biological contexts. atsjournals.orgatsjournals.orgresearchgate.netatsjournals.org this compound could be utilized in studies exploring the role of ENaC in epithelial fluid transport, mucus hydration, and host defense mechanisms in various organs and tissues where ENaC is expressed. cysticfibrosisnewstoday.comcysticfibrosisnewstoday.comatsjournals.orgnih.govatsjournals.orgresearchgate.netnih.govmdpi.comatsjournals.org It could also be employed in developing and validating in vitro and in vivo disease models by mimicking aspects of ENaC dysfunction observed in human pathologies. atsjournals.orgnih.govatsjournals.orgresearchgate.netnih.govatsjournals.org
Q & A
Q. What molecular mechanisms underpin SPX-101's dual therapeutic applications in cystic fibrosis (CF) and solid tumors?
this compound exhibits distinct mechanisms depending on the disease context:
- In CF : this compound acts as a peptide mimetic of SPLUNC1, promoting ENaC internalization via selective binding to α, β, and γ subunits. This reduces airway surface liquid depletion, as validated through surface biotinylation and Western blot assays in human bronchial epithelial cells (healthy and CF donors) . Preclinical models (β-ENaC transgenic mice and CF sheep) demonstrated improved mucus clearance and survival rates (>90% in mice with daily inhalation) .
- In solid tumors : this compound is a humanized monoclonal antibody targeting CLDN18.2, a tumor-specific antigen. Preclinical studies showed 100-fold higher affinity for CLDN18.2 compared to zolbetuximab (0.013 nM vs. 1.54 nM), validated via competitive binding assays and I<sup>124</sup>-labeling experiments in gastric cancer xenografts .
Q. How are preclinical models designed to evaluate this compound's efficacy in CLDN18.2-positive cancers?
Key methodologies include:
- Xenograft models : Tumor cells (e.g., gastric 803 cell line) are implanted in immunodeficient mice, with this compound uptake quantified via radiolabeling and correlated with CLDN18.2 expression levels .
- Functional assays : Antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP) assays using effector cells (e.g., NK cells) to assess tumor-killing efficacy .
- Pharmacokinetic profiling : Half-life, immunogenicity, and tissue distribution studies in rodents to optimize dosing regimens .
Advanced Research Questions
Q. How can researchers reconcile contradictory outcomes between this compound's preclinical success in CF and clinical trial failures (HOPE-1)?
The HOPE-1 Phase II trial (NCT unreported) showed no improvement in FEV1% predicted despite promising preclinical data. Methodological considerations for analysis include:
- Endpoint selection : FEV1 may lack sensitivity to peripheral airway effects. Alternative metrics like Lung Clearance Index (LCI), which detects ventilation inhomogeneity, are proposed for future trials .
- Species-specific responses : ENaC regulation in murine models may not fully replicate human pathophysiology. Comparative studies using CF patient-derived organoids are recommended .
- Dosing optimization : Preclinical studies used daily inhalation, while clinical trials tested fixed doses (60–120 mg). Pharmacokinetic modeling to align drug exposure with ENaC internalization dynamics is critical .
Q. What strategies enhance the specificity of this compound-derived CAR constructs for solid tumor targeting?
In CAR-iNKT cell therapy (e.g., Arovella Therapeutics' platform):
- CAR design : this compound's scFv domain is integrated into CAR constructs, with validation via flow cytometry for CLDN18.2-specific binding .
- Functional validation : Co-culture assays with CLDN18.2<sup>+</sup> tumor cells to measure cytokine release (IFN-γ, IL-2) and cytotoxicity .
- In vivo efficacy : Dual xenograft models (CLDN18.2<sup>+</sup> and CLDN18.2<sup>−</sup> tumors) to confirm tumor-specific activity and minimize off-target effects .
Q. What experimental frameworks address this compound's heterogeneous clinical responses in gastric cancer trials?
Early-phase trials (NCT05231733) highlight variability in tumor response. Methodological recommendations:
- Biomarker stratification : CLDN18.2 expression thresholds (e.g., ≥75% tumor cells) via immunohistochemistry to enrich responder populations .
- Combination therapy models : Co-administration with checkpoint inhibitors (e.g., anti-PD-1) in syngeneic mouse models to evaluate synergistic effects .
- Resistance mechanisms : Single-cell RNA sequencing of post-treatment biopsies to identify transcriptional programs associated with drug tolerance .
Data Contradictions and Resolution
Methodological Guidelines for Future Research
- Preclinical Optimization : Use orthotopic tumor models (e.g., gastric mucosal implantation) to better mimic human disease progression .
- Clinical Trial Design : Incorporate adaptive trial designs for dose optimization and biomarker validation in early-phase studies .
- Data Transparency : Publish negative results (e.g., HOPE-1 trial) to inform ENaC inhibitor development and avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
